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molecular formula C8H12N2O B8721609 1-Acetyl-2-piperidinecarbonitrile

1-Acetyl-2-piperidinecarbonitrile

Cat. No. B8721609
M. Wt: 152.19 g/mol
InChI Key: GRINJXMJGUDRRJ-UHFFFAOYSA-N
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Patent
US03959365

Procedure details

An amount of 19.2 g. (0.15 moles) of pipecolamide is added portionwise to 102 g. (1.0 moles) of acetic anhydride over a 15 minute period with stirring. The temperature rises to ca. 60°C. The mixture is then heated to reflux, during which the solid dissolves and the solution turns a dark brown. After refluxing for 4 hours, the reaction mixture is subjected to vacuum distillation (first at 60 mm Hg to remove acetic acid and excess acetic anhydride, and then at 1-4 mm Hg pressure). Thus is obtained 15.3 grams of 1-acetyl-2-cyanopiperidine, boiling at 104°-14°C. This corresponds to a 67% yield based on pipecolamide.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([NH2:5])=O.[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[C:10]([N:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]#[N:5])(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
N1C(C(=O)N)CCCC1
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to ca. 60°C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux, during which the solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture is subjected to vacuum distillation (first at 60 mm Hg
CUSTOM
Type
CUSTOM
Details
to remove acetic acid and excess acetic anhydride

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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